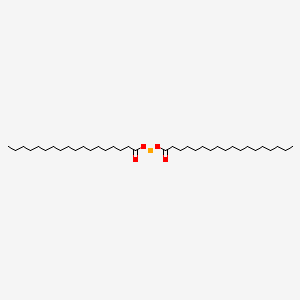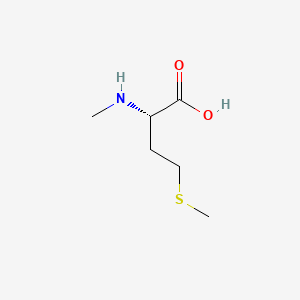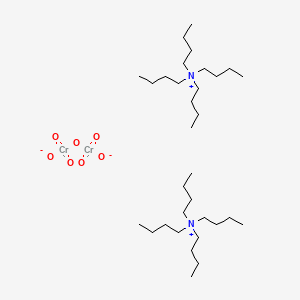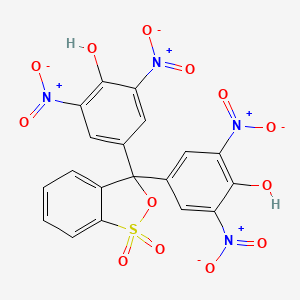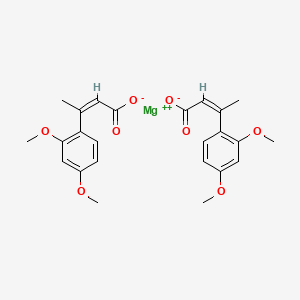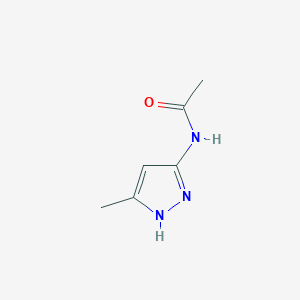
N-(5-メチル-1H-ピラゾール-3-イル)アセトアミド
概要
説明
N-(5-methyl-1H-pyrazol-3-yl)acetamide is an organic compound with the molecular formula C6H9N3O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
科学的研究の応用
N-(5-methyl-1H-pyrazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound exhibits antibacterial, anti-inflammatory, and anticancer properties, making it a valuable candidate for drug development
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders
Industry: The compound is used in the development of agrochemicals and materials with specific properties
作用機序
Target of Action
The primary target of N-(5-methyl-1H-pyrazol-3-yl)acetamide is the Calcium/calmodulin-dependent protein kinase type 1D . This kinase plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction pathways .
Mode of Action
The interaction results in changes in the kinase’s activity, which subsequently affects the downstream signaling pathways .
Biochemical Pathways
Given its target, it is likely to impact pathways regulated by the calcium/calmodulin-dependent protein kinase type 1d . These could include pathways involved in cell cycle regulation, apoptosis, and signal transduction .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion is currently unavailable . Therefore, the impact of these properties on the bioavailability of N-(5-methyl-1H-pyrazol-3-yl)acetamide is unclear .
Result of Action
Given its target, it is likely to affect processes regulated by the calcium/calmodulin-dependent protein kinase type 1d, such as cell cycle regulation, apoptosis, and signal transduction .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves a three-component reaction of 3-methylpyrazole, formaldehyde, and acetamide. The reaction is carried out at temperatures ranging from 140 to 160°C without the use of solvents. The starting materials are used in a molar ratio of 3-methylpyrazole to formaldehyde to acetamide of 0.7:0.9:1 to 1.5:2.0:1. The reaction time is between 3 to 10 hours, and the purification is achieved by distilling off the excess starting materials under vacuum .
Industrial Production Methods
In industrial settings, the production of N-(5-methyl-1H-pyrazol-3-yl)acetamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(5-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .
類似化合物との比較
Similar Compounds
- N-(3-methyl-1H-pyrazol-1-yl)methylacetamide
- N-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives
Uniqueness
N-(5-methyl-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
特性
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFRABHJXNJTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412965 | |
| Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83725-05-7 | |
| Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

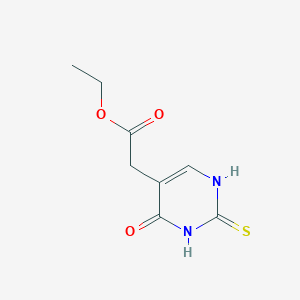
![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)
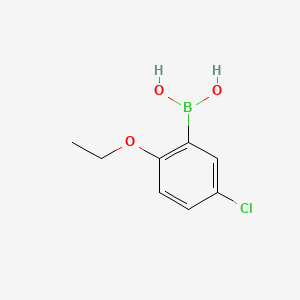
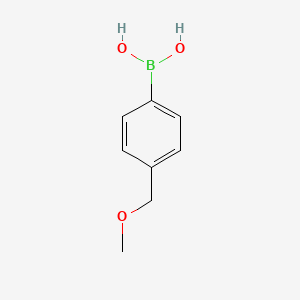
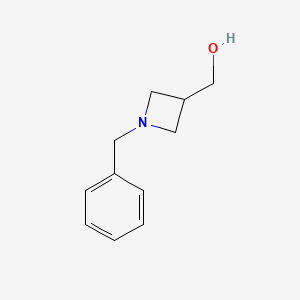
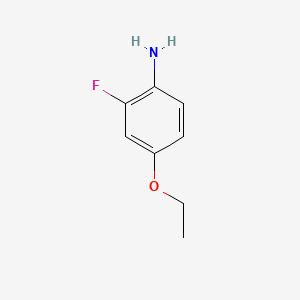
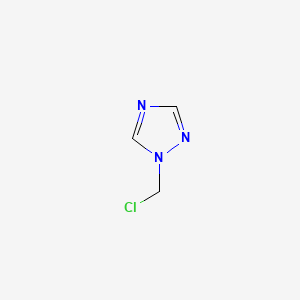
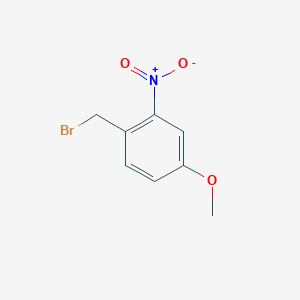
![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)
